molecular formula C8H5N3O3 B2607561 3-(4-Nitrophenyl)-1,2,4-oxadiazole CAS No. 16013-14-2

3-(4-Nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B2607561
CAS No.: 16013-14-2
M. Wt: 191.146
InChI Key: KWOHXJCKLMGBFD-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,2,4-oxadiazole is a heterocyclic aromatic compound that contains a 1,2,4-oxadiazole ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate amidoxime, which then undergoes cyclization to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cycloaddition: Various dienophiles or dipolarophiles under thermal or photochemical conditions.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

    Cycloaddition: New heterocyclic compounds with diverse structures.

Scientific Research Applications

Anticancer Activity

  • Mechanism of Action : The derivatives of 1,2,4-oxadiazole, including 3-(4-nitrophenyl)-1,2,4-oxadiazole, have shown promising anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
  • Case Studies :
    • Study on Antitumor Activity : A study demonstrated that a derivative of this compound exhibited significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.48 to 9.27 µM .
    • Selectivity Against Cancer Types : Another investigation reported that modified derivatives showed enhanced selectivity against renal and ovarian cancer cell lines, indicating the potential for targeted cancer therapies .

Antimicrobial Properties

  • Broad-Spectrum Activity : The compound has been evaluated for its antimicrobial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These studies highlight the compound's ability to combat infections that are difficult to treat with conventional antibiotics .
  • Mechanism Insights : The antimicrobial action is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Clinical Relevance : The development of 1,2,4-oxadiazole derivatives as antimicrobial agents is particularly relevant in the context of rising antibiotic resistance, making them candidates for new therapeutic strategies .

Supramolecular Chemistry

This compound has been utilized in supramolecular chemistry due to its ability to form hydrogen bonds and π-π interactions. This property allows it to act as a building block for creating complex molecular architectures that could be used in sensors or drug delivery systems .

Liquid Crystals

The compound has also been studied for its application in liquid crystal technologies. Its unique structural properties enable it to function as a liquid crystal material, which can be used in display technologies and optical devices .

Table of Biological Activities

Activity Type Target Organism/Cell Line IC50 Value (µM) Notes
AnticancerOvarian Cancer (OVXF 899)2.76High selectivity observed
AnticancerRenal Cancer (RXF 486)1.14Significant potency against renal cancer
AntimicrobialMRSA6Comparable efficacy to existing antibiotics
AntimicrobialVRE6Effective against multidrug-resistant strains

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-1,2,5-oxadiazole: Similar structure but with a different position of the nitrogen atom in the oxadiazole ring.

    3-(4-Nitrophenyl)-1,3,4-oxadiazole: Another isomer with a different arrangement of nitrogen atoms in the ring.

    4-Nitrophenyl-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

3-(4-Nitrophenyl)-1,2,4-oxadiazole is unique due to its specific arrangement of atoms, which imparts distinct chemical and physical properties

Biological Activity

3-(4-Nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data tables.

The compound features an oxadiazole ring, which consists of two nitrogen atoms and three carbon atoms. The presence of the nitrophenyl group at the 3-position enhances its reactivity and biological profile. Its molecular formula is C8_{8}H6_{6}N4_{4}O2_{2}, with a molecular weight of approximately 190.16 g/mol.

Biological Activities

Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study demonstrated that certain oxadiazole derivatives showed IC₅₀ values ranging from 0.11 µM to 1.22 µM against various cancer cell lines, including A375 and MCF-7 . The structure-activity relationship (SAR) suggests that modifications in the oxadiazole ring can enhance anticancer activity.

Antiparasitic Activity
Oxadiazole derivatives have also been evaluated for their antiparasitic effects. Notably, compounds have shown efficacy against Trypanosoma cruzi and Leishmania amazonensis, with EC₅₀ values as low as 2.9 µM . These findings highlight the potential of this compound in treating parasitic infections.

Antibacterial and Anti-inflammatory Properties
The oxadiazole scaffold is known for its antibacterial and anti-inflammatory activities. Studies have reported that derivatives can inhibit various bacterial strains and exhibit anti-inflammatory effects by modulating inflammatory pathways .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. One notable method involves microwave-assisted synthesis, which allows for rapid construction of the oxadiazole ring under mild conditions . The following table summarizes some synthetic approaches:

MethodDescriptionYield (%)
Microwave-assisted synthesisQuick formation under mild conditionsUp to 90%
Conventional heatingTraditional method requiring longer reaction times60-70%
Solvent-free synthesisEco-friendly approach using solid-state reactions80%

Case Studies

  • Anticancer Activity Against Leukemia
    A study evaluated the anticancer activity of a series of oxadiazole derivatives against drug-resistant leukemia cell lines. One compound exhibited an EC₅₀ value of 5.5 µM against chronic myeloid leukemia cells .
  • Antiparasitic Efficacy
    In vitro studies on Leishmania donovani indicated that specific oxadiazole derivatives had IC₅₀ values as low as 5.7 µM, demonstrating their potential as antiparasitic agents .

Q & A

Q. Basic Synthesis Methods

Q: What are the common synthetic routes for preparing 3-(4-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized? Methodological Answer: A widely used method involves the cyclization of amidoximes with nitriles or carboxylic acid derivatives. For example, amidoximes react with 4-nitrobenzonitrile in ethanol under reflux, catalyzed by glacial acetic acid, to form the oxadiazole ring via dehydration . Optimization includes controlling reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1 amidoxime to nitrile). Post-reaction purification via column chromatography or recrystallization ensures high yields (>70%) and purity.

Q. Advanced Structure-Activity Relationship (SAR) Studies

Q: How does the substitution pattern on the 1,2,4-oxadiazole core influence biological activity, particularly for enzyme inhibition? Methodological Answer: SAR studies reveal that the para-substituted phenyl group at position 3 and cyclic amines/haloalkyl groups at position 5 are critical for Sirt2 inhibition. For example, replacing the 4-chlorophenyl group in 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole with 4-nitrophenyl enhances inhibitory potency (IC50 values: 1.5–10 µM) by modulating electron-withdrawing effects and steric interactions with the enzyme’s active site. In vitro assays using α-tubulin-acetylLys40 peptide as a substrate and leukemia cell lines validate these findings .

Q. Antioxidant Activity Evaluation

Q: What experimental methodologies are employed to assess the antioxidant potential of 3,5-diaryl-1,2,4-oxadiazole derivatives? Methodological Answer: Antioxidant activity is evaluated through:

  • ABTS⁺/DPPH scavenging assays : Quantifying radical scavenging capacity using UV-Vis spectroscopy at 734 nm (ABTS⁺) or 517 nm (DPPH).
  • DNA oxidation inhibition : Measuring protection against AAPH-, Cu²⁺/GSH-, or hydroxyl radical-induced DNA damage via gel electrophoresis or fluorescence-based methods.
    Derivatives with electron-donating groups (e.g., vanillin substituents) show enhanced activity due to resonance stabilization of radical intermediates .

Q. Solvent Effects on Spectroscopic Properties

Q: How do solvent polarity and proticity influence the spectroscopic behavior of this compound derivatives? Methodological Answer: Solvent polarity impacts UV-Vis absorption maxima (λmax) and fluorescence emission. For instance, in polar aprotic solvents (e.g., DMSO), bathochromic shifts occur due to enhanced charge-transfer transitions. DFT calculations (e.g., using Gaussian 03) correlate solvent dielectric constant with dipole moment changes, aiding in predicting drug absorption and release profiles .

Q. Computational Analysis of Electronic Properties

Q: What computational tools are used to analyze the electronic structure of this compound? Methodological Answer: Multiwfn software enables topology analysis of electron density (AIM theory), electrostatic potential mapping, and orbital composition studies. For example, Laplacian plots identify regions of electron localization (e.g., nitro group), while HOMO-LUMO gaps predict reactivity. Parallelized calculations ensure efficiency for large systems .

Q. Design of Energetic Materials

Q: How can 1,2,4-oxadiazole derivatives be engineered for high-energy materials, and what characterization techniques are essential? Methodological Answer: Combining 1,2,4-oxadiazole with 1,2,5-oxadiazole moieties enhances thermal stability (decomposition >250°C) and detonation velocity (e.g., 9046 m/s for compound 2-3 ). Characterization includes:

  • Single-crystal X-ray diffraction : Confirming molecular packing and density (1.85 g/cm³).
  • DSC/TGA : Assessing thermal stability.
  • Theoretical calculations : Predicting detonation pressure (37.4 GPa) using Gaussian 03 .

Q. Bioisosteric Replacement Strategies

Q: How do 1,2,4-oxadiazole isomers compare to other heterocycles in drug design, particularly regarding pharmacokinetics? Methodological Answer: 1,2,4-Oxadiazoles serve as amide bioisosteres with improved metabolic stability and reduced hERG inhibition compared to 1,3,4-isomers. For example, 1,3,4-oxadiazoles exhibit lower logD values (by ~1 unit) and higher aqueous solubility due to dipole moment differences (1,2,4: 4.5 D vs. 1,3,4: 2.8 D). Metabolic stability assays in liver microsomes guide isomer selection .

Q. Agrochemical Applications

Q: What design strategies optimize 1,2,4-oxadiazole derivatives for agricultural use, such as pesticidal activity? Methodological Answer: Key strategies include:

  • Introduction of lipophilic groups : Enhancing membrane permeability (e.g., trifluoromethyl or isopropoxybenzyl substituents).
  • Metal complexation : Improving stability and bioavailability (e.g., bis-oxadiazole ligands for Cu²⁺ complexes).
    Derivatives like tioxazafen (nematicide) demonstrate field efficacy at 0.5–1.0 ppm concentrations, validated via in vivo pest control assays .

Properties

IUPAC Name

3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-9-5-14-10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOHXJCKLMGBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-nitrobenzonitrile (1 g, 0.0068 mol) in ethanol (20 mL) and water (8 mL) was added hydroxylamine hydrochloride (1.9 g, 0.0272 mol) followed by sodium carbonate (2.2 g, 0.0204 mol). The resulting mixture was heated to reflux at 85° C. under an atmosphere of nitrogen for 2 hours The reaction was monitored by TLC (50% Ethyl acetate in Hexane). The volatiles were evaporated and the residue was extracted with ethyl acetate. The ethyl acetate was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to get afford 1.2 g (98%) of N-hydroxy-4-nitro-benzamidine. 1H NMR (DMSO-d6): δ 10.2 (s, 1H), 8.24 (d, 2H), 7.97 (d, 2H), 6.03 (s, 2H). To a stirred solution of N-hydroxy-4-nitro-benzamidine (1.2 g, 0.0066 mol) in THF (15 mL) was added triethyl orthoformate (2.93 g, 0.0198 mol). The resulting mixture was cooled to between 0 and 5° C. Boron trifluoride dimethyl ether (0.9 g, 0.0079 mol) was then added dropwise and the resulting mixture was stirred at ambient temperature for 3 hours. Volatiles were evaporated under reduced pressure and the resulting residue was washed with ether and dried to afford 0.65 g (55%) of 3-(4-nitro-phenyl)-[1, 2, 4]oxadiazole. To a stirred solution of 3-(4-nitro-phenyl)-[1, 2, 4]oxadiazole (0.2 g, 0.001 mol) in THF (15 mL) was added ammonium chloride (0.214 g, 0.004 mol) in water (5 mL) followed by zinc powder (0.262 g, 0.004 mol) portionwise. The resulting mixture was stirred at ambient temperature for 1 hr and then heated to 65° C. for 5 hours. The mixture was then filtered through celite and the organic layers were concentrated under reduced pressure. The residue was extracted with ethyl acetate. The organic layers were washed with brine solution, dried over Na2SO4 and evaporated under reduced pressure to afford 0.155 g (92%) of 4-[1, 2, 4]oxadiazol-3-yl-phenylamine. 1H NMR (DMSO-d6): δ 9.5 (s, 1H), 7.7 (d, 2H), 6.7 (d, 2H), 5.8 (s, 2H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
Boron trifluoride dimethyl ether
Quantity
0.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triethyl orthoformate (2.93 g, 19.8 mmol) was added to a stirred solution of N-hydroxy-4-nitro-benzamidine (1.2 g, 6.6 mmol) in THF (15 mL). The mixture was cooled to 0° C. and boron triflouride dimethyl ether (900 mg, 7.9 mmol) was added drop wise. The mixture was maintained at room temperature for three hours. The volatiles were evaporated and the residue was washed with ether and dried to afford 650 mg (55%) of 3-(4-nitro-phenyl)-[1,2,4]oxadiazole.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
boron triflouride dimethyl ether
Quantity
900 mg
Type
reactant
Reaction Step Two

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